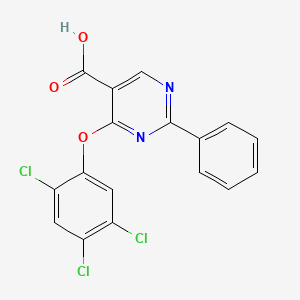
2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylic Acid
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for the preparation of pyrimidines. One approach involves the use of organolithium reagents. For instance, 2,4-dichloro-6-phenylpyrimidine (3) and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine (7) can be synthesized using organolithium reagents. Nucleophilic attack on pyrimidines 1, 3, and 9 using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Electronic Structure
The pyrimidine ring, including derivatives similar to 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylic acid, is known for its significant presence in nature, as it is part of DNA and RNA. Derivatives of phenyl pyrimidine, particularly those related to thiopyrimidine, have shown considerable promise due to their applications in medicine and nonlinear optics (NLO). Research indicates that the NLO properties of such derivatives are substantial, pointing to potential high-tech applications in optoelectronics. The studies involved comprehensive analysis through Density Functional Theory (DFT) and Time-Dependent DFT, confirming the purity and structural parameters of the compounds and providing insights into the electronic structure and photophysical properties (Hussain et al., 2020).
Biological Activity and Chemical Synthesis
Compounds structurally similar to this compound have been synthesized and evaluated for their biological activity. For instance, derivatives of pyrimidine-5-carboxylate have been synthesized and shown to possess antibacterial, antifungal, and anti-inflammatory activities. The synthesis methods emphasize operational simplicity and high yield, while structural characterization confirms the molecular structures. The biological activity of these compounds underscores their potential in drug discovery and therapeutic applications (A.S.Dongarwar et al., 2011).
Antimicrobial and Anti-Inflammatory Properties
Several derivatives, specifically thiazolo[3,2-a]pyrimidine derivatives, have been synthesized and exhibited moderate anti-inflammatory activities. The chemical structures of these compounds were confirmed through various spectroscopic techniques. The results highlight the potential of such derivatives in medicinal chemistry and drug design, particularly in the development of anti-inflammatory agents (Tozkoparan et al., 1999).
Propiedades
IUPAC Name |
2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N2O3/c18-11-6-13(20)14(7-12(11)19)25-16-10(17(23)24)8-21-15(22-16)9-4-2-1-3-5-9/h1-8H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJKKFMNAXDVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC(=C(C=C3Cl)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B3139829.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B3139853.png)
![methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B3139856.png)
![methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B3139869.png)

![1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol](/img/structure/B3139878.png)
![2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate](/img/structure/B3139892.png)
![[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-(4-methoxyphenyl)carbamate](/img/structure/B3139894.png)
![Methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B3139900.png)
![Methyl 2-{[4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-nitrophenyl]sulfanyl}acetate](/img/structure/B3139907.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate](/img/structure/B3139909.png)
![N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B3139914.png)
![2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B3139920.png)
![ethyl (2Z)-2-(4,6-diamino-3,5-dicyanopyridin-2-yl)-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B3139921.png)
